molecular formula C12H13FO B2940744 1-(4-Fluorophenyl)hex-5-yn-2-ol CAS No. 29229-62-7

1-(4-Fluorophenyl)hex-5-yn-2-ol

Cat. No. B2940744
CAS RN: 29229-62-7
M. Wt: 192.233
InChI Key: APHHLIXZRRWMPT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)hex-5-yn-2-ol is a chemical compound with the CAS Number: 29229-62-7 . It has a molecular weight of 192.23 . The IUPAC name for this compound is 1-(4-fluorophenyl)-5-hexyn-2-ol .


Molecular Structure Analysis

The InChI code for 1-(4-Fluorophenyl)hex-5-yn-2-ol is 1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h1,5-8,12,14H,3-4,9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)hex-5-yn-2-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Molecular Viscosity Measurement

  • Fluorescence Lifetime Imaging (FLIM) : The compound has been used to measure the local microviscosity in biological systems. FLIM performed on live cells incubated with a related compound demonstrated distinct intracellular lifetime, correlating to intracellular viscosity. This helps understand the role of high viscosity in vital intracellular processes, such as the diffusion of reactive oxygen species (Kuimova et al., 2008).

Synthesis and Structural Studies

  • Synthesis of Hindered Aryl-Aryl Single Bond : A study explored the synthesis of a compound with a highly strained and hindered aryl-aryl single bond, which can have implications in understanding molecular dynamics and interactions (Hilton et al., 2008).
  • Engineering Molecular Crystals : The compound is used in the engineering of hydrogen-bonded molecular crystals with a focus on hexaphenylbenzene derivatives. This has implications in designing materials with predetermined properties (Maly et al., 2007).

Drug Development and Evaluation

  • Anticancer Agents : Derivatives of the compound have been evaluated for their potential as anticancer agents. One derivative showed significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

Inhibitory Studies

  • Fluorinated Substrate Analogues : The compound has been used to study the effect of fluorine substitution on the catalytic turnover of certain enzymes, providing insights into enzyme functionality and inhibition (Wong et al., 2004).

Photophysical Properties

  • Fluorophore for OLEDs : A derivative of the compound was synthesized for use in organic light-emitting diodes (OLEDs). The study focused on the molecular design for efficient blue emission, thermal stability, and high triplet energy (Liu et al., 2016).

Nucleic Acid Imaging

  • Fluorophore-Quencher Base Analogues : The compound was part of a study to create novel, unnatural base pairs between fluorophore and quencher nucleobase analogues for nucleic acid-based imaging technology (Kimoto et al., 2010).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the safe handling, storage, and disposal of the compound.

properties

IUPAC Name

1-(4-fluorophenyl)hex-5-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h1,5-8,12,14H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHHLIXZRRWMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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